molecular formula C24H19F2NO4 B557930 Fmoc-3,4-difluoro-D-phenylalanine CAS No. 198545-59-4

Fmoc-3,4-difluoro-D-phenylalanine

Cat. No.: B557930
CAS No.: 198545-59-4
M. Wt: 423.4 g/mol
InChI Key: IHSYIDJNVXPQRM-JOCHJYFZSA-N
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Description

Fmoc-3,4-difluoro-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3,4-difluoro-D-phenylalanine. This compound is notable for its stability and utility in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-difluoro-D-phenylalanine typically involves the protection of the amino group of 3,4-difluoro-D-phenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3,4-difluoro-D-phenylalanine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

    Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Deprotection: 3,4-difluoro-D-phenylalanine.

    Coupling: Peptides containing 3,4-difluoro-D-phenylalanine residues.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Fmoc-3,4-difluoro-D-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Incorporated into peptide-based drugs to enhance stability and bioavailability.

    Biological Studies: Used to study protein-protein interactions and enzyme-substrate interactions.

    Material Science: Employed in the development of peptide-based hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of Fmoc-3,4-difluoro-D-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing the peptide to fold into its functional form.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3,4,5-trifluoro-D-phenylalanine: Similar structure but with an additional fluorine atom.

    Fmoc-3,4-dichloro-D-phenylalanine: Similar structure but with chlorine atoms instead of fluorine.

    Fmoc-3,4-dimethoxy-D-phenylalanine: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

Fmoc-3,4-difluoro-D-phenylalanine is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.

Properties

IUPAC Name

(2R)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYIDJNVXPQRM-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378937
Record name Fmoc-3,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198545-59-4
Record name Fmoc-3,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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